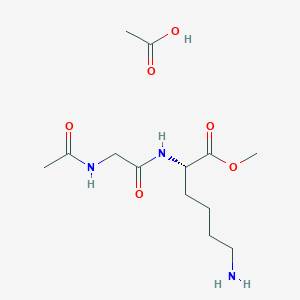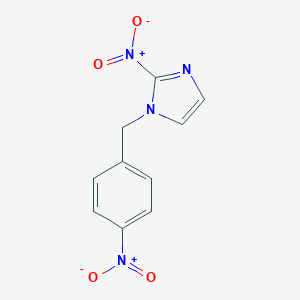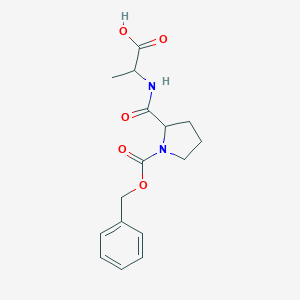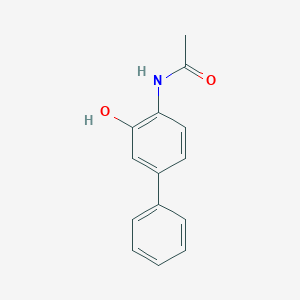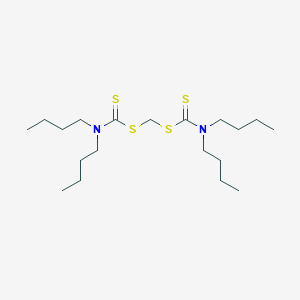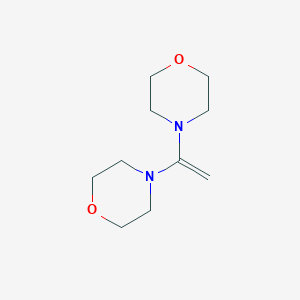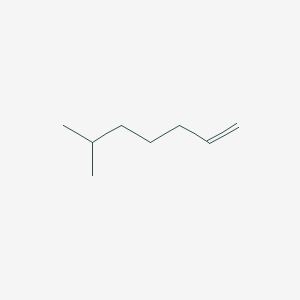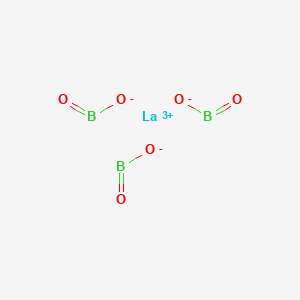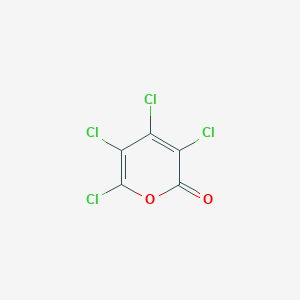
3,4,5,6-Tetrachloropyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetrachloropyran-2-one, also known as CPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPPO is a potent oxidant that is commonly used in laboratory experiments to initiate chemical reactions. This compound has several applications in various fields, including biochemistry, pharmacology, and material science.
Mecanismo De Acción
3,4,5,6-Tetrachloropyran-2-one acts as an oxidizing agent by transferring oxygen atoms to other molecules. This process involves the formation of a radical cation intermediate, which is highly reactive and can initiate a chain reaction. 3,4,5,6-Tetrachloropyran-2-one can oxidize a wide range of substrates, including alcohols, amines, and thiols. The mechanism of action of 3,4,5,6-Tetrachloropyran-2-one is dependent on the nature of the substrate and the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
3,4,5,6-Tetrachloropyran-2-one has been shown to have several biochemical and physiological effects. It has been found to induce oxidative stress in cells and can cause DNA damage. 3,4,5,6-Tetrachloropyran-2-one has also been shown to have cytotoxic effects on cancer cells and can induce apoptosis. In addition, 3,4,5,6-Tetrachloropyran-2-one has been used as a tool to study the mechanism of action of enzymes and to investigate the role of oxidative stress in disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,5,6-Tetrachloropyran-2-one has several advantages as an oxidizing agent in laboratory experiments. It is a highly reactive and selective oxidant that can be used to initiate a wide range of chemical reactions. 3,4,5,6-Tetrachloropyran-2-one is also relatively stable and can be stored for long periods without significant degradation. However, 3,4,5,6-Tetrachloropyran-2-one has some limitations, including its potential toxicity and the need for careful handling and storage. In addition, 3,4,5,6-Tetrachloropyran-2-one can be expensive to produce and may not be readily available in some laboratories.
Direcciones Futuras
3,4,5,6-Tetrachloropyran-2-one has several potential future directions in scientific research. One area of interest is the development of novel materials, such as conducting polymers, using 3,4,5,6-Tetrachloropyran-2-one as an oxidizing agent. Another area of interest is the use of 3,4,5,6-Tetrachloropyran-2-one in the study of enzyme kinetics and the development of enzyme inhibitors. 3,4,5,6-Tetrachloropyran-2-one may also have potential therapeutic applications, including the treatment of cancer and other diseases associated with oxidative stress. Further research is needed to explore these potential applications and to better understand the mechanism of action of 3,4,5,6-Tetrachloropyran-2-one.
Conclusion
In conclusion, 3,4,5,6-Tetrachloropyran-2-one is a potent oxidant that has several applications in scientific research. It is commonly used as an oxidizing agent in laboratory experiments and has been shown to have several biochemical and physiological effects. 3,4,5,6-Tetrachloropyran-2-one has several advantages as an oxidizing agent, including its high reactivity and selectivity, but also has some limitations, including potential toxicity and cost. 3,4,5,6-Tetrachloropyran-2-one has several potential future directions in scientific research, including the development of novel materials and potential therapeutic applications. Further research is needed to fully explore the potential of 3,4,5,6-Tetrachloropyran-2-one and to better understand its mechanism of action.
Métodos De Síntesis
3,4,5,6-Tetrachloropyran-2-one can be synthesized through various methods, including the oxidation of chlorinated pyranones and the reaction of pyranones with chlorine gas. The most commonly used method involves the reaction of 3,4-dichloropyran-2-one with sodium hypochlorite in the presence of a catalyst. This method yields a high purity of 3,4,5,6-Tetrachloropyran-2-one and is relatively simple to perform.
Aplicaciones Científicas De Investigación
3,4,5,6-Tetrachloropyran-2-one has several applications in scientific research. It is commonly used as an oxidizing agent in laboratory experiments to initiate chemical reactions. This compound is also used in the preparation of fluorescent dyes and in the synthesis of organic compounds. 3,4,5,6-Tetrachloropyran-2-one has been used in the development of novel materials, such as conducting polymers, and in the study of enzyme kinetics.
Propiedades
Número CAS |
10269-62-2 |
|---|---|
Nombre del producto |
3,4,5,6-Tetrachloropyran-2-one |
Fórmula molecular |
C5Cl4O2 |
Peso molecular |
233.9 g/mol |
Nombre IUPAC |
3,4,5,6-tetrachloropyran-2-one |
InChI |
InChI=1S/C5Cl4O2/c6-1-2(7)4(9)11-5(10)3(1)8 |
Clave InChI |
CBIBTMIDBJZRQR-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)OC(=C1Cl)Cl)Cl)Cl |
SMILES canónico |
C1(=C(C(=O)OC(=C1Cl)Cl)Cl)Cl |
Otros números CAS |
10269-62-2 |
Sinónimos |
3,4,5,6-tetrachloropyran-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



